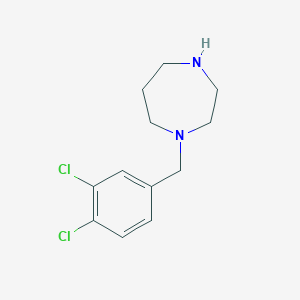

1-(3,4-Dichlorobenzyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions with 3,4-dichlorobenzyl chloride . For instance, the proline-derived ligands ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Applications De Recherche Scientifique

Olefin Epoxidation Catalyst

- Manganese(III) complexes, including those with 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane, have been studied as catalysts for olefin epoxidation. They demonstrate effectiveness in the epoxidation of cyclohexene and styrene, influenced by the Lewis acidity of the Mn(III) center as modified by the substituents on the phenolate ligand (Sankaralingam & Palaniandavar, 2014).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis methods for 1,4-diazepane derivatives, including 1-(3,4-Dichlorobenzyl)-1,4-diazepane, have been developed. These methods are efficient for synthesizing 7-substituted-1,4-diazepin-5-ones, showing rapid reaction times and good yields (Wlodarczyk et al., 2007).

Synthesis of 1,4-Diazacycles

- 1,4-Diazacycles, including diazepanes, are synthesized using diol-diamine coupling with a ruthenium(II) catalyst. This method provides an innovative approach to create these compounds, essential for various medicinal applications (Nalikezhathu et al., 2023).

Stereoselective Synthesis

- Stereoselective synthesis of 1,4-diazepane derivatives is possible through a multicomponent reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. This user-friendly method is efficient for synthesizing a variety of 1,4-diazepane derivatives (Sotoca et al., 2009).

Model for Intradiol-Cleaving Enzymes

- Iron(III) complexes with 1,4-bis(2-hydroxybenzyl)-1,4-diazepane have been studied as models for intradiol-cleaving 3,4-PCD enzymes. These models help in understanding enzyme behaviors and designing catalysts for biochemical reactions (Mayilmurugan et al., 2010).

Biomimetic Catechol Dioxygenase Models

- Iron(III) complexes with 1,4-diazepane derivatives serve as functional models for extradiol cleaving catechol dioxygenase enzymes. These studies contribute to understanding the mechanisms of enzyme actions in biological systems (Mayilmurugan et al., 2008).

Mécanisme D'action

Target of Action

It’s worth noting that dichlorobenzyl alcohol, a compound with a similar structure, is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol, a structurally similar compound, is thought to denature external proteins and rearrange the tertiary structure proteins . It’s also believed to have a local anesthetic action due to a reduced sodium channel blockade .

Biochemical Pathways

The antibacterial, antiviral, and local anesthetic properties of dichlorobenzyl alcohol suggest that it may interact with multiple biochemical pathways .

Result of Action

Based on the known effects of dichlorobenzyl alcohol, it can be inferred that the compound may have antiseptic and local anesthetic effects .

Analyse Biochimique

Biochemical Properties

1-(3,4-Dichlorobenzyl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism . Furthermore, this compound can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, cytochrome P450 enzymes are responsible for the oxidation and subsequent breakdown of this compound . These metabolic processes can influence the overall bioavailability and efficacy of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in specific cellular compartments or tissues. For example, certain transport proteins may facilitate the uptake of this compound into cells, while binding proteins may influence its distribution within the cytoplasm or other cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus may impact gene expression and other nuclear processes .

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVGPMNPNODFAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)

![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)